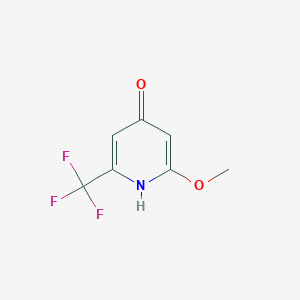

2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxy-6-(trifluoromethyl)-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c1-13-6-3-4(12)2-5(11-6)7(8,9)10/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISSKSFTNWHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)C=C(N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

This guide provides a comprehensive technical overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a fluorinated pyridine derivative of significant interest in contemporary chemical research. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical properties, validated synthetic routes, spectroscopic signatures, and safety protocols. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into the handling and application of this versatile chemical building block.

Introduction and Strategic Importance

This compound belongs to the class of trifluoromethylpyridines (TFMPs), which are crucial structural motifs in modern agrochemicals and pharmaceuticals.[1] The incorporation of a trifluoromethyl (-CF3) group into organic molecules can profoundly alter their physicochemical and biological properties.[2][3] Specifically, the -CF3 group is a potent electron-withdrawing moiety that can increase metabolic stability, enhance binding affinity, and improve membrane permeability by increasing lipophilicity.[2]

The subject molecule combines the electronic effects of the -CF3 group with a methoxy (-OCH3) ether and a reactive hydroxyl (-OH) group on a pyridine scaffold. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of bioactive compounds.[4] Its utility stems from the strategic placement of functional groups that allow for selective chemical modifications.

Physicochemical and Structural Properties

Understanding the fundamental properties of a compound is paramount for its effective use in synthesis and research. The key physicochemical data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1227513-61-2 | BLDpharm[4] |

| Molecular Formula | C7H6F3NO2 | Derived |

| Molecular Weight | 193.12 g/mol | Derived |

| Appearance | Typically a solid | Inferred from related compounds |

| Storage | Store locked up in a cool, dry, well-ventilated place.[5] | General Chemical Supplier Recommendations |

The structure features a pyridine ring substituted at the 2, 4, and 6 positions. The strong electronegativity of the fluorine atoms in the -CF3 group significantly influences the electron density of the pyridine ring, affecting its reactivity and the acidity of the 4-hydroxyl proton.

Synthesis and Mechanistic Considerations

A plausible synthetic pathway could start from a precursor like 2,6-dichloro-4-nitropyridine. The workflow illustrates a conceptual pathway; specific reagents and conditions would require laboratory optimization.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Rationale:

-

Trifluoromethylation: Introducing the -CF3 group early is often strategic. Reagents like Ruppert's reagent (TMSCF3) or copper-mediated trifluoromethylation protocols are standard choices for this transformation on aromatic systems.[2]

-

Selective SNAr: The high reactivity of halogens on an electron-deficient pyridine ring allows for sequential nucleophilic aromatic substitution (SNAr). The methoxy group can be installed by reacting a chloro-substituted intermediate with sodium methoxide. The choice of solvent (e.g., methanol or a polar aprotic solvent like DMF) is critical to ensure solubility and reaction rate.

-

Formation of the Hydroxyl Group: The final step would involve the conversion of a remaining substituent (like a chlorine atom) at the 4-position to a hydroxyl group, often using a strong base like sodium hydroxide at elevated temperatures.

This step-wise approach provides regiochemical control, which is essential for synthesizing a specific isomer.

Spectroscopic Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic methods. While specific spectra for this exact molecule are not published, we can predict the key signatures based on its functional groups and related structures.[6][7][8]

¹H NMR (Proton NMR):

-

Methoxy Protons (-OCH₃): A singlet peak expected around δ 3.9-4.1 ppm.

-

Aromatic Protons (Pyridine Ring): Two singlets or narrow doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons at the C3 and C5 positions. The electron-withdrawing nature of the -CF3 group will likely shift these signals downfield.

-

Hydroxyl Proton (-OH): A broad singlet whose chemical shift is highly dependent on solvent and concentration.

¹³C NMR (Carbon NMR):

-

Pyridine Carbons: Signals for the six carbons of the pyridine ring, with carbons attached to electronegative groups (C2, C4, C6) showing distinct shifts. The carbon of the -CF3 group will appear as a quartet due to C-F coupling.

-

Methoxy Carbon (-OCH₃): A signal expected around δ 55-60 ppm.

FT-IR (Infrared Spectroscopy):

-

O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

C-O Stretch (Ether): Asymmetric and symmetric stretching vibrations for the C-O-C bond of the methoxy group, typically found around 1210-1310 cm⁻¹ and 1010-1050 cm⁻¹, respectively.[7]

-

C-F Stretch: Strong, characteristic absorption bands in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethyl group.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) in an ESI-MS spectrum would be expected at m/z corresponding to the molecular weight (193.12 for [M+H]⁺ in positive mode or 192.11 for [M-H]⁻ in negative mode).

Chemical Reactivity and Applications

The utility of this compound as a research chemical is defined by the reactivity of its functional groups.

Caption: Reactivity map showing the primary functional handles.

-

The 4-Hydroxyl Group: This is the most versatile functional handle. It can be readily deprotonated to form an alkoxide, which can then act as a nucleophile in a variety of reactions:

-

O-Alkylation (Williamson Ether Synthesis): To introduce diverse alkyl or aryl side chains.

-

O-Acylation: To form esters.

-

Conversion to a Leaving Group: The hydroxyl group can be converted into a better leaving group (e.g., a triflate or tosylate) for subsequent nucleophilic substitution reactions, including the introduction of amines or other functionalities.

-

-

The Pyridine Ring: The pyridine ring is electron-deficient due to the ring nitrogen and the powerful -CF3 group. This deactivation makes it resistant to standard electrophilic aromatic substitution. However, the ring can participate in metal-catalyzed cross-coupling reactions if a halogen is present at the 3 or 5 position.

Applications in Drug Discovery and Agrochemicals: This molecule is a classic example of a "building block" in chemical synthesis.[4] Its derivatives are investigated for a wide range of biological activities. The trifluoromethylpyridine motif is found in numerous active ingredients, including herbicides and pharmaceutical candidates.[1] Researchers utilize this scaffold to perform structure-activity relationship (SAR) studies, systematically modifying the groups at the 4-position to optimize a compound's potency, selectivity, and pharmacokinetic profile.

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling in a controlled environment. While a specific Safety Data Sheet (SDS) for this exact compound is not available, data from structurally similar trifluoromethylpyridines provides a strong basis for safety protocols.[5][9][10][11]

Hazard Identification (Based on Analogs):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][11]

-

Skin Irritation: Causes skin irritation.[12]

-

Eye Irritation: Causes serious eye irritation.[12]

-

Respiratory Irritation: May cause respiratory irritation.[12]

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[5][13]

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[9][12]

-

Handling Practices: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the work area.[5] Wash hands thoroughly after handling.[12]

-

Spill Response: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill. Sweep up and place in a suitable, closed container for disposal.[5] Avoid dust formation.[5]

Storage and Disposal:

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed and store locked up.[5]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9] The material can often be disposed of via licensed chemical destruction or controlled incineration.[5]

Conclusion

This compound is a strategically important fluorinated heterocyclic compound. Its value lies in the unique interplay of its methoxy, trifluoromethyl, and hydroxyl functional groups, which provide a versatile platform for synthetic elaboration. A thorough understanding of its physicochemical properties, reactivity, and safe handling protocols is essential for leveraging its full potential in the design and synthesis of novel molecules for the pharmaceutical and agrochemical industries.

References

- Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.fishersci.com/sdsitems/24485/S25134A.pdf]

- Acros PharmaTech Limited. SAFETY DATA SHEET. [URL: https://www.acros.com/p/en/msds/APT_msds_10000030248_EN.pdf]

- Sigma-Aldrich. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh9884d3e2]

- BLDpharm. 1227513-61-2|this compound. [URL: https://www.bldpharm.com/products/1227513-61-2.html]

- Thermo Fisher Scientific. SAFETY DATA SHEET. [URL: https://www.thermofisher.com/msdspro-assets/sds/9999/L19/L19842.pdf]

- Fluorochem Ltd. Safety Data Sheet. [URL: https://www.fluorochem.co.uk/sds/F757202]

- Amfluoro. 2-Methoxy-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-methanol. [URL: https://www.amfluoro.com/goods-1804931-19-8.html]

- Angene Chemical. Safety Data Sheet. [URL: https://www.angenechemical.com/msds/1065103-97-0.pdf]

- Nishihara, A., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 153-167. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6093206/]

- ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol synthesis. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/2_170886-13-2_EN.htm]

- PharmaSources.com. 2-Methoxy-6-(trifluoromethyl)pyridine. [URL: https://www.pharmasources.com/products/2-methoxy-6-trifluoromethyl-pyridine-cas-34486-18-5-950798-1.html]

- ChemicalBook. 2-(Trifluoromethyl)pyridin-4-ol | 170886-13-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8258319.htm]

- PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10953849]

- Udhayakala, P., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). Journal of Chemical and Pharmaceutical Research, 7(9), 1172-1184. [URL: https://www.jocpr.com/articles/vibrational-spectroscopic-ftir-ftraman-and-nmr-and-dft-analysis-of-2methoxy3trifluoromethyl-pyridine.pdf]

- ChemicalBook. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0258320.htm]

- Francisco, A. I., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [URL: https://www.mdpi.com/1420-3049/30/14/3009]

- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine | Request PDF. [URL: https://www.researchgate.net/publication/283038670_Vibrational_spectroscopic_FT-IR_FT-Raman_and_NMR_and_DFT_analysis_of_2-methoxy-3-trifluoromethyl_pyridine]

- PubMed. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [URL: https://pubmed.ncbi.nlm.nih.gov/39063548/]

- ResearchGate. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. [URL: https://www.researchgate.net/publication/283038670_Vibrational_spectroscopic_FT-IR_FT-Raman_and_NMR_and_DFT_analysis_of_2-methoxy-3-trifluoromethyl_pyridine]

- Organic Syntheses. (2023). Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. [URL: http://www.orgsyn.org/demo.aspx?prep=v100p0283]

- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [URL: https://www.jubilantbiosys.com/wp-content/uploads/2021/08/2-Fluoro-6-trifluoromethyl-pyridine.pdf]

- US EPA. Pyridine, 2-methoxy-4-(trifluoromethyl)- - Substance Details. [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=displaydetails&selectedSubstanceId=17297029]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1227513-61-2|this compound|BLD Pharm [bldpharm.com]

- 5. acrospharma.co.kr [acrospharma.co.kr]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. angenechemical.com [angenechemical.com]

A Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will dissect the molecule's core structure, detailing the synergistic effects of its key functional groups: the privileged pyridine scaffold, the metabolism-blocking trifluoromethyl group, and the electronically significant methoxy and hydroxyl moieties. This guide presents a plausible synthetic pathway, complete with a detailed experimental protocol, and explores the compound's demonstrated and potential applications as a crucial building block in the development of targeted therapeutics, particularly in the context of enzyme inhibition.

Introduction: The Strategic Value of Fluorinated Pyridines

In the landscape of modern drug discovery, the pyridine scaffold stands out as a "privileged structure," a recurring motif in a multitude of approved therapeutic agents due to its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[1] The strategic modification of this core is a cornerstone of medicinal chemistry. One of the most impactful modifications is the introduction of a trifluoromethyl (CF3) group.[2]

The CF3 group is a powerful tool for optimizing drug candidates; its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, binding affinity, and cell membrane permeability.[2] The combination of a pyridine core with a trifluoromethyl substituent creates a highly valuable class of building blocks for novel therapeutics. This guide focuses on a specific, promising example: this compound, exploring its chemical properties, synthesis, and role in the development of next-generation pharmaceuticals.

Core Compound Profile: this compound

The unique arrangement of functional groups in this compound imparts a specific set of physicochemical properties that make it a versatile synthetic intermediate.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1227513-61-2 | [3] |

| Molecular Formula | C₇H₆F₃NO₂ | Calculated |

| Molecular Weight | 193.12 g/mol | Calculated |

| Related Categories | Heterocyclic Building Blocks, Pyridines, Alcohols, Ethers | [3] |

The Architectural Significance of Key Functional Groups

The utility of this molecule can be understood by examining the contribution of each functional group to its overall chemical personality.

-

The Trifluoromethyl (CF₃) Group : As a potent electron-withdrawing group, the CF₃ moiety significantly lowers the pKa of the pyridine nitrogen, influencing its basicity and interaction potential. Its primary role in drug design is to block metabolic oxidation at its position of attachment, a well-established strategy for increasing a drug's half-life.[2] Its steric bulk and lipophilicity also critically influence how a drug candidate fits into and interacts with a target's binding pocket.

-

The Pyridin-4-ol Moiety : This portion of the molecule exists in tautomeric equilibrium with its keto form, 2-Methoxy-6-(trifluoromethyl)pyridin-4(1H)-one. This duality is crucial, as it allows the molecule to act as both a hydrogen bond donor and acceptor, providing versatile interaction capabilities with biological targets. The hydroxyl group is also a key handle for further synthetic modifications.

-

The 2-Methoxy (OCH₃) Group : This group is an electron-donating group, which electronically opposes the effect of the CF₃ group. This push-pull dynamic modulates the electron density of the pyridine ring, influencing its reactivity and the acidity of the 4-hydroxyl group.

Caption: Tautomeric equilibrium of the pyridin-4-ol system.

Synthesis and Reactivity

A logical pathway would begin with a precursor like 2,4-dichloro-6-(trifluoromethyl)pyridine, followed by selective nucleophilic substitution reactions.

Caption: Proposed synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

-

Objective: To synthesize this compound from 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine.

-

Trustworthiness Statement: This protocol is designed as a self-validating system. The reaction progress is monitored by TLC, and the final product's identity and purity are confirmed by standard analytical techniques (¹H NMR, LC-MS), ensuring the reliability of the outcome.

-

Reaction Setup: To a solution of 4-Chloro-2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) in a sealed pressure vessel, add an aqueous solution of sodium hydroxide (2.2 eq, e.g., 10% w/v).

-

Heating: Heat the sealed reaction mixture to 140-150°C under autogenous pressure.[4] The progress of the hydrolysis should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (approximately 4-6 hours).

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with concentrated HCl to a pH of ~5-6. This will precipitate the product.

-

Isolation: Filter the resulting solid, wash with cold water, and dry under a vacuum.

-

Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS analysis.

Applications in Medicinal Chemistry: A Scaffold for Enzyme Inhibitors

The true value of this compound lies in its potential as a foundational scaffold for constructing more complex, biologically active molecules. The trifluoromethylpyridine core is a key structural motif in various active ingredients in both agrochemicals and pharmaceuticals.[5]

A compelling application is in the development of inhibitors for Lysyl Oxidase-Like 2 (LOXL2), a copper-dependent enzyme implicated in the progression of fibrosis.[6] LOXL2 promotes the cross-linking of collagen and elastin in the extracellular matrix (ECM); its dysregulation leads to tissue stiffening and organ damage.[6]

Research has identified potent and selective LOXL2 inhibitors based on a 4-(aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine core.[6] Our topic molecule, this compound, represents a key precursor to this type of inhibitor. The 4-hydroxyl group can be converted into a leaving group (e.g., a triflate) to allow for the introduction of the aminomethyl sidechain, while the 2-methoxy group can be synthetically elaborated into the required phenoxy moiety.

Caption: Drug design logic from core scaffold to therapeutic intervention.

Conclusion and Future Perspectives

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its structure is an elegant convergence of a privileged heterocyclic core and a function-enhancing trifluoromethyl group. The insights provided in this guide—from its fundamental properties and a plausible synthetic route to its application as a scaffold for potent LOXL2 inhibitors—underscore its significant potential. Future research should focus on developing efficient, scalable syntheses and exploring the derivatization of this scaffold to build libraries of compounds for screening against other high-value biological targets, such as kinases and other metabolic enzymes.

References

-

Iwasaki, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-126. Retrieved from [Link]

-

ChemBK. (2024). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Trifluoromethyl)pyridin-4-ol. Retrieved from [Link]

-

J. A. V. Coelho, et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(5), 1032. Retrieved from [Link]

-

AERU. (n.d.). 2-methoxy-6-(trifluoromethyl)pyridine (Ref: IN QDY64). Retrieved from [Link]

-

US EPA. (n.d.). Pyridine, 2-methoxy-4-(trifluoromethyl)-. Retrieved from [Link]

- Google Patents. (1999). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

-

Thomson, D. S., et al. (2017). Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2). Journal of Medicinal Chemistry, 60(10), 4403-4423. Retrieved from [Link]

-

Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105213. Retrieved from [Link]

Sources

- 1. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 1227513-61-2|this compound|BLD Pharm [bldpharm.com]

- 4. EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors of the Copper-Dependent Amine Oxidase, Lysyl Oxidase-Like 2 (LOXL2) - PubMed [pubmed.ncbi.nlm.nih.gov]

"2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" CAS number 1227513-61-2

An In-Depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol (CAS: 1227513-61-2): A Versatile Building Block for Research and Development

Abstract

This compound is a substituted pyridine derivative that incorporates three key functional groups: a methoxy ether, a hydroxyl group, and a trifluoromethyl moiety. This unique combination of substituents makes it a compound of significant interest for researchers in medicinal chemistry and agrochemical synthesis. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of parent molecules, while the hydroxyl and methoxy groups provide reactive handles for further chemical modification. This guide provides a comprehensive overview of the compound's properties, a proposed synthetic route based on established chemical principles, a theoretical analysis of its spectral characteristics, and an exploration of its potential applications as a versatile chemical building block.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound. Its core structure is a pyridine ring, which is functionalized at positions 2, 4, and 6. The presence of both a hydrogen bond donor (hydroxyl) and acceptor (methoxy, pyridine nitrogen) alongside the strongly electron-withdrawing trifluoromethyl group defines its chemical character.

| Identifier | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 1227513-61-2 | [1][2] |

| Molecular Formula | C₇H₆F₃NO₂ | [1][2] |

| Molecular Weight | 193.13 g/mol | [2] |

| InChI Key | BTISSKSFTNWHOQ-UHFFFAOYSA-N | [2] |

| SMILES | OC1=CC(OC)=NC(C(F)(F)F)=C1 | [1] |

| Property | Value | Source |

| Purity | ≥98% (as offered by commercial suppliers) | [2] |

| Appearance | (Not specified, likely a solid at room temp.) | |

| Storage | Refrigerated, sealed in a dry environment | [2] |

Proposed Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

Sources

An In-depth Technical Guide to 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol (CAS No. 1227513-61-2), a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The strategic incorporation of a methoxy and a trifluoromethyl group onto a pyridin-4-ol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the core molecular attributes, including its precise molecular weight and formula, and presents a reasoned analysis of its synthesis, spectroscopic characteristics, and potential reactivity. The insights provided herein are grounded in established principles of organic chemistry and an analysis of closely related structural analogs, offering a valuable resource for researchers engaged in the exploration of trifluoromethylpyridine derivatives as bioactive molecules.

Core Molecular Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of both an electron-donating methoxy group and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment within the pyridine ring, influencing its reactivity and potential biological interactions.

Molecular Structure and Weight

The fundamental properties of this compound are summarized in the table below. The accurate molecular weight is critical for a range of experimental procedures, including mass spectrometry analysis, reaction stoichiometry calculations, and the preparation of standard solutions.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1227513-61-2 | [1][2] |

| Molecular Formula | C₇H₆F₃NO₂ | [1][2] |

| Molecular Weight | 193.12 g/mol | [1][2] |

The Influence of Key Functional Groups

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Its strong electron-withdrawing nature can significantly lower the pKa of nearby acidic or basic centers and modulate the overall electronic character of the aromatic ring. The methoxy (-OCH₃) group, in contrast, is an electron-donating group through resonance, which can influence the regioselectivity of electrophilic substitution reactions. The interplay of these two groups on the pyridin-4-ol core is a key determinant of the molecule's chemical behavior.

Synthesis and Purification

Proposed Synthetic Pathway

A logical precursor for the target molecule would be 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine. The synthesis could, therefore, proceed via the following two conceptual stages:

Figure 1: A proposed two-stage synthetic workflow for the preparation of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, field-proven methodology for the types of transformations illustrated above.

Stage 1: Synthesis of 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine

-

Reaction Setup: To a solution of 2,4-dichloro-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol (10 mL/mmol), add sodium methoxide (1.1 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The greater electrophilicity of the C2 position generally favors regioselective substitution.

-

Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired intermediate.

Stage 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-chloro-2-methoxy-6-(trifluoromethyl)pyridine intermediate (1.0 eq) in a mixture of dioxane and aqueous sodium hydroxide (e.g., 2 M solution).

-

Reaction Execution: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS.

-

Work-up and Isolation: Cool the reaction mixture to room temperature and carefully acidify with a suitable acid (e.g., 1 M HCl) to a pH of approximately 5-6. This will precipitate the product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Spectroscopic and Analytical Characterization

Definitive structural confirmation of a synthesized compound relies on a suite of spectroscopic techniques. While experimental data for the title compound is not publicly available, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons (a singlet around 3.9-4.1 ppm) and the two aromatic protons on the pyridine ring. These aromatic protons will appear as two distinct signals, likely doublets or singlets depending on the coupling constants, in the range of 6.5-7.5 ppm.

-

¹³C NMR: The carbon NMR will show seven distinct signals. The methoxy carbon will be in the range of 55-60 ppm. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms. The five aromatic carbons will have characteristic shifts influenced by the attached functional groups.

-

¹⁹F NMR: The fluorine NMR should exhibit a single sharp singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group, likely in the region of -60 to -70 ppm (relative to a CFCl₃ standard).

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ in an electron ionization (EI) experiment would be at m/z 193.12. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition of C₇H₆F₃NO₂.

Reactivity and Potential Applications in Drug Discovery

The chemical architecture of this compound makes it a versatile scaffold for further chemical modification and a promising candidate for biological screening.

Chemical Reactivity

The pyridin-4-ol tautomer is in equilibrium with its pyridone form. The hydroxyl group can undergo various reactions, including O-alkylation and O-acylation, to generate a library of derivatives. The pyridine nitrogen provides a site for potential N-alkylation or N-oxidation. The aromatic ring itself, being electron-deficient due to the trifluoromethyl group and the ring nitrogen, will be susceptible to nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

Figure 2: Key reactive sites on the this compound scaffold.

Significance in Medicinal Chemistry

Trifluoromethyl-substituted pyridines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals. They are found in compounds developed as inhibitors for various enzymes and receptors. The specific substitution pattern of this compound could make it a valuable building block for targeting:

-

Kinases: Many kinase inhibitors feature a substituted heterocyclic core that engages in hydrogen bonding within the ATP-binding pocket.

-

Metalloenzymes: The pyridine nitrogen and hydroxyl group can act as ligands for metal ions in the active sites of metalloenzymes.

-

G-Protein Coupled Receptors (GPCRs): The aromatic system and its substituents can participate in crucial pi-stacking and hydrophobic interactions within receptor binding sites.

The combination of metabolic stability conferred by the -CF₃ group and the diverse synthetic handles makes this molecule an attractive starting point for lead optimization campaigns in drug discovery.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. Users should consult the material safety data sheet (MSDS) provided by the supplier. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a molecule of significant potential for chemical and pharmaceutical research. Its defined molecular weight of 193.12 g/mol and formula of C₇H₆F₃NO₂ provide the foundation for its use in quantitative scientific investigation. While detailed experimental data for this specific compound is emerging, a robust understanding of its likely chemical properties and reactivity can be confidently inferred from the extensive literature on related trifluoromethylpyridine derivatives. This guide serves as a foundational resource to empower researchers in their efforts to synthesize, characterize, and ultimately leverage the unique attributes of this promising chemical entity in the pursuit of novel scientific discoveries and therapeutic innovations.

References

-

ChemWhat. CAS 1227513-61-2 this compound. [Link]

Sources

"2-Methoxy-6-(trifluoromethyl)pyridin-4-ol" synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing this compound, a key heterocyclic building block in modern drug discovery and agrochemical development. The trifluoromethyl and methoxy groups on the pyridinol scaffold impart unique electronic and metabolic properties, making this molecule a valuable intermediate for targeted therapies. This document explores two primary synthetic strategies: a linear approach involving the sequential functionalization of a pre-formed pyridine ring and a convergent cyclocondensation strategy. Each pathway is discussed with mechanistic insights, detailed experimental protocols for analogous transformations, and a critical evaluation of the underlying chemical principles. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The incorporation of a trifluoromethyl (-CF3) group is a well-established strategy to enhance a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties. The methoxy (-OCH3) group can serve as a key hydrogen bond acceptor and influence the overall solubility and electronic nature of the aromatic system. The 4-hydroxy group (or its keto tautomer, a 4-pyridone) provides a crucial handle for further derivatization or can act as a critical pharmacophoric element. The combination of these three functionalities on a pyridine core in this compound results in a highly versatile and valuable synthetic intermediate.

Synthetic Strategies: A Dual-Pathway Analysis

Two principal and logically sound strategies emerge for the synthesis of the target molecule. The choice between these pathways often depends on the availability of starting materials, scalability, and the desired purity profile of the final compound.

-

Pathway A: Linear Synthesis via Stepwise Functionalization. This is a robust and often industrially preferred route that begins with a simple, commercially available substituted pyridine and sequentially introduces the required functional groups.

-

Pathway B: Convergent Synthesis via Cyclocondensation. This elegant approach constructs the pyridine ring in a single or two-step sequence from acyclic precursors, installing the necessary substituents during the ring formation.

PART I: Pathway A - Linear Synthesis via Stepwise Functionalization of a Pyridine Core

This pathway is predicated on the sequential modification of a 2-chloro-6-methylpyridine starting material. The electron-withdrawing nature of the trifluoromethyl group, once installed, plays a crucial role in activating the pyridine ring for subsequent transformations.

Logical Workflow for Pathway A

The overall transformation can be visualized as a multi-step process, starting from a common industrial feedstock.

Caption: Stepwise functionalization approach (Pathway A).

Step A1: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine

The initial steps focus on converting the methyl group of 2-chloro-6-methylpyridine into a trifluoromethyl group. This is a common industrial transformation.[1][2]

-

Free-Radical Chlorination: The process begins with the exhaustive chlorination of the methyl group. This is typically achieved using chlorine gas (Cl2) under UV irradiation in a suitable solvent like carbon tetrachloride. A radical initiator, such as benzoyl peroxide, is often employed.[2] The causality here lies in the generation of chlorine radicals which selectively abstract protons from the benzylic-like methyl group, leading to polychlorination.

-

Halogen Exchange (Halex) Fluorination: The resulting 2-chloro-6-(trichloromethyl)pyridine undergoes a halogen exchange reaction. Anhydrous hydrogen fluoride (HF) is the most common fluorinating agent for this transformation, often in the presence of a catalyst.[1][3] This reaction is driven by the high stability of the C-F bond.

Experimental Protocol: Synthesis of 2-Chloro-6-(trifluoromethyl)pyridine[2]

-

Chlorination:

-

Charge a 1000L glass-lined reactor with 200 kg of 2-chloro-6-methylpyridine, 1000 kg of carbon tetrachloride, 6 kg of phosphorus trichloride, and 5 kg of benzoyl peroxide.

-

Heat the mixture to 80°C under slight negative pressure while irradiating with two 800W ultraviolet lamps.

-

Introduce chlorine gas at a flow rate of approximately 45 kg/h .

-

Monitor the reaction by Gas Chromatography (GC) until the content of 2-chloro-6-(trichloromethyl)pyridine is >90%.

-

-

Fluorination:

-

Transfer the crude 2-chloro-6-(trichloromethyl)pyridine to a high-pressure reactor.

-

Introduce anhydrous hydrogen fluoride (HF).

-

Heat the sealed reactor to maintain a pressure of approximately 8.5 MPa for 16 hours.

-

After cooling and venting, the reaction mixture is carefully quenched with water and neutralized with an industrial sodium carbonate solution.

-

The product, 2-chloro-6-(trifluoromethyl)pyridine, is isolated by steam distillation followed by fractional vacuum distillation.

-

Step A2: Methoxylation via Nucleophilic Aromatic Substitution

The chloro group at the 2-position of 2-chloro-6-(trifluoromethyl)pyridine is activated towards nucleophilic attack by the strong electron-withdrawing effect of the adjacent -CF3 group and the ring nitrogen. This allows for efficient displacement by a methoxide source.

Experimental Protocol: Synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine (Analogous Procedure)

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol in a sealed reaction vessel, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent).

-

Heat the mixture at 80-100°C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-6-(trifluoromethyl)pyridine, which can be purified by distillation or chromatography. The existence of this compound as a commercial product supports the viability of this reaction.[4]

Step A3: Introduction of the 4-Hydroxy Group via the N-Oxide

Introducing a substituent at the C4 position of an electron-deficient pyridine ring is a classic challenge in heterocyclic chemistry. A reliable and field-proven method involves a sequence starting with the formation of the pyridine N-oxide.

-

N-Oxidation: The nitrogen atom of 2-methoxy-6-(trifluoromethyl)pyridine is oxidized using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This forms the corresponding N-oxide.

-

Nitration: The N-oxide functionality activates the C4 position towards electrophilic attack. Nitration using a mixture of nitric and sulfuric acid installs a nitro group at the 4-position.

-

Reduction of Nitro Group: The 4-nitro group is then reduced to a 4-amino group. Common reducing agents include catalytic hydrogenation (e.g., H2 over Pd/C) or metals in acid (e.g., Fe/HCl or SnCl2/HCl).

-

Diazotization and Hydrolysis: The resulting 4-amino-2-methoxy-6-(trifluoromethyl)pyridine is converted to a diazonium salt using sodium nitrite in an acidic medium (e.g., H2SO4/H2O) at low temperature (0-5°C). Gentle warming of the diazonium salt solution in situ leads to its hydrolysis, yielding the desired this compound.

PART II: Pathway B - Convergent Synthesis via Cyclocondensation

This strategy builds the substituted 4-pyridone ring from acyclic precursors, offering a more direct route that can be advantageous for generating diverse analogs in a research setting. The core principle is the condensation of a 1,3-dicarbonyl compound (or equivalent) with an amine source.

Logical Workflow for Pathway B

This pathway involves the reaction of a trifluoromethylated β-ketoester with an enamine or a similar three-carbon component.

Caption: Cyclocondensation approach (Pathway B).

Key Reactions in the Cyclocondensation Pathway

The synthesis of 4-pyridones from β-ketoesters is a well-established transformation in organic chemistry.[5][6] For our target, a variation of this approach is required.

-

Formation of a Trifluoromethylated Enaminone: The synthesis would likely begin with the reaction of a trifluoromethyl β-dicarbonyl compound, such as ethyl 4,4,4-trifluoroacetoacetate, with an amine that contains the methoxy group precursor or with ammonia followed by subsequent elaboration.

-

Acylation and Cyclization: The resulting enamine can then be acylated with a reagent like methoxyacetyl chloride. The resulting intermediate would possess all the necessary atoms for the final ring-closing step. An intramolecular condensation, often promoted by a base, would then yield the 4-pyridone ring.

Experimental Protocol: Synthesis of a Substituted 4-Pyridone (Analogous to the Pechmann-type reaction)[5]

-

In a reaction vessel, dissolve a cyclic 1,3-dione (1.0 eq), ethyl 4,4,4-trifluoroacetoacetate (1.2 eq), and ammonium acetate (NH4OAc, 1.5 eq) in a suitable solvent such as ethanol.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the corresponding 4-trifluoromethyl-2-pyridone.

Self-Validation Note: While this specific protocol yields a 2-pyridone, the fundamental principle of condensing a β-ketoester with a nitrogen source to form a pyridone ring is directly applicable. Adapting this by using a different set of precursors, such as a diketone derived from methoxyacetic acid, would lead to the desired 4-pyridone skeleton. The reaction of hexafluorodehydroacetic acid with amines to form 2,6-bis(trifluoromethyl)-4-pyridones further validates the feasibility of this general cyclocondensation strategy.[7][8]

Data Summary and Comparison

| Parameter | Pathway A (Linear Synthesis) | Pathway B (Cyclocondensation) |

| Starting Materials | 2-Chloro-6-methylpyridine | Ethyl 4,4,4-trifluoroacetoacetate, Methoxyacetyl derivative |

| Scalability | High; suitable for industrial production. | Moderate; excellent for library synthesis. |

| Convergence | Low (Linear sequence) | High (Convergent) |

| Key Challenges | Handling of hazardous reagents (Cl2, HF); multi-step sequence for 4-hydroxylation. | Synthesis of appropriately substituted acyclic precursors; control of regioselectivity during cyclization. |

| Flexibility | Limited for analog synthesis. | High; allows for easy variation of substituents. |

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through two distinct and scientifically sound methodologies. Pathway A , the linear functionalization approach, represents a more traditional and industrially scalable route, leveraging well-established transformations on the pyridine core. Its primary drawback lies in the potentially lengthy and hazardous sequence required to install the 4-hydroxy group. Pathway B , the convergent cyclocondensation strategy, offers an elegant and flexible alternative that is highly suited for medicinal chemistry and analog development, although it may require more initial process development to optimize the synthesis of the acyclic precursors and the final ring-closing step.

The choice of synthetic route will ultimately be dictated by the specific needs of the research or manufacturing campaign, including scale, cost, available equipment, and the need for analog synthesis. Both pathways underscore the rich and versatile chemistry of fluorinated pyridines and provide a solid foundation for the production of this important chemical intermediate.

References

-

Quick Company. (n.d.). PROCESS FOR THE PREPARATION OF 2 CHLORO 6 TRIFLUOROMETHYL PYRIDINE. Retrieved from [Link]

- Google Patents. (n.d.). EP0966441B1 - Process for preparing 2-hydroxy-6-trifluoromethylpyridine.

- Google Patents. (n.d.). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.

-

PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]

-

MDPI. (n.d.). Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 4-pyridones. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Reactions of Trifluorotriacetic Acid Lactone and Hexafluorodehydroacetic Acid with Amines: Synthesis of Trifluoromethylated 4-Pyridones and Aminoenones. Retrieved from [Link]

- Google Patents. (n.d.). WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine.

Sources

- 1. Process For The Preparation Of 2 Chloro 6 Trifluoromethyl Pyridine [quickcompany.in]

- 2. Page loading... [wap.guidechem.com]

- 3. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

- 4. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 [sigmaaldrich.com]

- 5. Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. 4-Pyridone synthesis [organic-chemistry.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Elucidating the Mechanism of Action of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Strategic Research Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol is a heterocyclic compound featuring a pyridin-4-ol core, a scaffold of significant interest in medicinal chemistry and agrochemical research. Despite its availability as a research chemical, its specific mechanism of action (MOA) remains uncharacterized in publicly accessible literature. This technical guide provides a comprehensive, hypothesis-driven framework for researchers to systematically investigate and elucidate the biological targets and pathways modulated by this compound. By leveraging insights from structurally related molecules, we outline a multi-phased experimental strategy, from broad phenotypic screening to specific target validation, designed to deconvolve its pharmacological or biological activity. This document serves as a roadmap for initiating a thorough investigation, complete with detailed experimental protocols, data interpretation strategies, and visual workflows to guide the research process.

Introduction: The Scientific Premise

The quest to understand how a small molecule exerts its biological effects is the cornerstone of drug discovery and chemical biology. This compound presents an intriguing case—a molecule at the intersection of several classes of known bioactive compounds, yet without a defined role. This guide is predicated on the principle of "forward pharmacology" or phenotypic discovery, where an observed biological effect in a cell or organism is the starting point for a detailed investigation to identify the molecular target.[1]

Chemical Structure and Properties

The structure of this compound combines three key features, each with implications for its potential biological activity:

-

Pyridin-4-ol Core: This moiety is tautomeric with pyridin-4-one. The 3-hydroxy-pyridin-4-one scaffold is a well-established bidentate chelator of metal ions, particularly iron (III).[2][3] This suggests a potential role in modulating the activity of metalloenzymes.

-

Methoxy Group (-OCH₃): The methoxy substitution can influence the compound's lipophilicity, metabolic stability, and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic properties.

-

Trifluoromethyl Group (-CF₃): This strongly electron-withdrawing group is a common feature in modern pharmaceuticals and agrochemicals. It can enhance metabolic stability, increase membrane permeability, and improve binding affinity to target proteins.

The Pyridine Scaffold: A Privileged Chemical Motif

Pyridine derivatives are ubiquitous in pharmacology and agriculture. Their diverse biological activities underscore the versatility of this heterocyclic system. The inclusion of a trifluoromethyl group is a known strategy in the development of herbicides that target acetolactate synthase (ALS) and in designing potent and selective enzyme inhibitors for therapeutic use.

Foundational Hypotheses for Mechanism of Action (MOA)

Given the absence of direct evidence, our investigation begins by formulating several testable hypotheses based on the compound's structural motifs and the known activities of related chemical classes.

-

Hypothesis 1: Metalloenzyme Inhibition via Iron Chelation. The pyridin-4-ol core strongly suggests an ability to chelate iron.[4][5] This could lead to the inhibition of iron-dependent enzymes crucial in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX).[2]

-

Hypothesis 2: Inhibition of Lysyl Oxidase-Like 2 (LOXL2). Structurally related trifluoromethyl-pyridine derivatives have been identified as potent inhibitors of LOXL2, a copper-dependent amine oxidase involved in extracellular matrix remodeling and fibrosis.

-

Hypothesis 3: Inhibition of Acetolactate Synthase (ALS). The trifluoromethylpyridine moiety is a key component of certain herbicides that act by inhibiting ALS, an essential enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms.[6][7][8]

-

Hypothesis 4: Kinase Inhibition. The pyridine scaffold is a common core in a vast number of kinase inhibitors. The compound could potentially interact with the ATP-binding site of one or more protein kinases.

-

Hypothesis 5: Chemokine Receptor Modulation. Certain pyridine derivatives have been synthesized and evaluated as antagonists for chemokine receptors like CXCR4, which are implicated in inflammation, cancer metastasis, and HIV entry.

A Phased Experimental Framework for MOA Deconvolution

A systematic, multi-phased approach is essential to move from broad, unbiased screening to specific, validated mechanisms. This workflow is designed to efficiently identify and confirm the biological target(s) of this compound.

Diagram: Overall Experimental Workflow for MOA Deconvolution

Caption: A strategic workflow for elucidating the MOA of a novel compound.

Phase I: Unbiased Screening and Target Class Identification

The initial phase aims to cast a wide net to detect any biological activity and provide clues for more focused investigation.

Phenotypic screening identifies compounds that produce a desired biological response in a complex system like a cell or organism, without a preconceived target.[9][10][11] This is the essence of classical pharmacology and is responsible for many first-in-class drugs.[12]

-

Rationale: To quickly determine if the compound has a measurable effect in a disease-relevant context.

-

Recommended Assays:

-

Anti-inflammatory Assays: Measure the inhibition of lipopolysaccharide (LPS)-induced TNF-α or IL-6 production in macrophages (e.g., RAW 264.7 cells).

-

Anti-proliferative/Cytotoxicity Assays: Screen against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify potential anti-cancer activity.

-

Antimicrobial Assays: Test for activity against a panel of pathogenic bacteria and fungi.

-

Given the prevalence of pyridine-based kinase inhibitors, a comprehensive kinase screen is a high-priority unbiased approach.

-

Rationale: To determine if the compound is a kinase inhibitor and to understand its selectivity across the human kinome.

-

Recommended Service: Utilize a commercial kinase screening service that offers a large panel (>400 kinases).[13][14] These services can provide initial screening at a single high concentration (e.g., 10 µM) followed by dose-response curves for any identified hits.[15][16][17]

If a robust phenotype is observed but the target is unknown, direct target identification methods are employed.[18][19]

-

Rationale: To isolate and identify the specific protein(s) that physically bind to the compound.[20][21]

-

Methodology: Affinity Chromatography. This is a widely used technique for target deconvolution.[22][23][24]

-

Probe Synthesis: Synthesize an analog of the compound with a linker arm and an immobilization tag (e.g., biotin).

-

Immobilization: Covalently attach the probe to a solid support (e.g., streptavidin-coated beads).

-

Incubation: Incubate the immobilized probe with a cell or tissue lysate.

-

Pulldown & Elution: Wash away non-specific proteins and elute the bound target proteins.

-

Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[25][26]

-

Phase II: In Vitro Validation of Hypothesized Targets

Based on the structural alerts and any hits from Phase I, this phase involves specific, quantitative biochemical assays to validate direct interactions with hypothesized targets.

Objective: To determine if the compound chelates iron and inhibits key iron-dependent enzymes in the inflammatory pathway.

-

Part A: Spectrophotometric Iron (III) Chelation Assay

-

Prepare a stock solution of FeCl₃ in 0.01 M HCl.

-

Prepare a range of concentrations of the test compound in a suitable buffer (e.g., HEPES, pH 7.4).

-

In a 96-well plate, mix the compound solutions with the FeCl₃ solution.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance spectrum (e.g., 300-700 nm) to observe the formation of the iron-compound complex, often indicated by a color change and a new absorbance peak.

-

-

Part B: Cyclooxygenase (COX-1/2) Inhibition Assay [27][28] This protocol measures the peroxidase activity of COX, which is coupled to the cyclooxygenase reaction.

-

Reagents: Ovine COX-1 or human recombinant COX-2 enzyme, arachidonic acid (substrate), N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe), assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Procedure: a. In a 96-well plate, add buffer, heme, enzyme, and varying concentrations of the test compound or vehicle (DMSO). b. Pre-incubate for 15 minutes at 37°C. c. Add TMPD and arachidonic acid to initiate the reaction. d. Monitor the oxidation of TMPD by measuring the increase in absorbance at 590-620 nm over time.

-

Analysis: Calculate the rate of reaction and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[29][30][31]

-

Caption: Inhibition of the COX pathway blocks prostaglandin production.

Objective: To measure the direct inhibition of LOXL2 enzymatic activity. This assay quantifies the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate.[32]

-

Reagents: Recombinant human LOXL2, horseradish peroxidase (HRP), Amplex™ UltraRed reagent, 1,5-diaminopentane (DAP) or a similar amine substrate, assay buffer (e.g., 50 mM Sodium Borate, pH 8.2).

-

Procedure: a. In a black 96-well plate, add LOXL2 enzyme and varying concentrations of the test compound or vehicle. b. Pre-incubate for 2 hours at 37°C to allow for irreversible or slow-binding inhibition.[33] c. Prepare a detection cocktail containing HRP, Amplex UltraRed, and the substrate (DAP). d. Add the detection cocktail to the wells to start the reaction. e. Incubate for 30-60 minutes at 37°C, protected from light. f. Measure fluorescence with excitation at 530-560 nm and emission at ~590 nm.

-

Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value.

Objective: To determine if the compound inhibits plant-derived ALS.

-

Reagents: Partially purified ALS from a plant source (e.g., etiolated corn seedlings), assay buffer (containing MgCl₂, thiamine pyrophosphate, FAD), pyruvate (substrate).

-

Procedure: a. Add assay buffer, enzyme, and varying concentrations of the test compound to microcentrifuge tubes. b. Pre-incubate for 10 minutes at 37°C. c. Add pyruvate to initiate the enzymatic reaction. Incubate for 60 minutes at 37°C. d. Stop the reaction by adding H₂SO₄. This also decarboxylates the product, acetolactate, to acetoin. Incubate for 15 minutes at 60°C. e. Add a solution of creatine followed by α-naphthol to generate a red-colored complex with acetoin. Incubate for 15 minutes at 60°C. f. Read the absorbance at 530 nm.

-

Analysis: Calculate the percent inhibition and determine the IC₅₀ value.[34]

Objective: To assess if the compound can displace the natural ligand from the CXCR4 receptor.

-

Reagents: A cell line overexpressing human CXCR4 (e.g., CCRF-CEM T-cells), fluorescently or radioactively labeled CXCL12 (the natural ligand), binding buffer.

-

Procedure (Competitive Binding): a. In a 96-well plate, incubate the CXCR4-expressing cells with varying concentrations of the unlabeled test compound. b. Add a fixed, known concentration of labeled CXCL12 to all wells. c. Incubate for 1-2 hours at 4°C to reach binding equilibrium. d. Wash the cells to remove unbound labeled ligand. e. Quantify the amount of bound label using a suitable method (flow cytometry for fluorescent labels, scintillation counting for radiolabels).[35]

-

Analysis: Determine the IC₅₀/Ki value, representing the concentration of the test compound that displaces 50% of the labeled ligand. Functional assays, such as measuring the inhibition of CXCL12-induced calcium flux or cell migration, should be performed to confirm antagonism.[36][37][38]

Table 1: Hypothetical In Vitro Screening Data Summary

| Assay Target | Compound Class | Predicted IC₅₀ (nM) | Rationale / Notes |

| COX-2 | Metalloenzyme | 50 - 500 | Selective COX-2 inhibition is a common goal for anti-inflammatory drugs. |

| COX-1 | Metalloenzyme | 1,000 - 10,000 | A >10-fold selectivity for COX-2 over COX-1 is desirable to reduce GI side effects. |

| 5-LOX | Metalloenzyme | 500 - 5,000 | Dual COX/LOX inhibitors are of therapeutic interest. |

| LOXL2 | Amine Oxidase | 20 - 200 | High potency is expected if this is a primary target, based on related structures. |

| ALS (Maize) | Amino Acid Synthase | 10 - 100 | Potent inhibition would suggest potential herbicidal activity. |

| CXCR4 Binding | GPCR | >10,000 | A high IC₅₀ would indicate this is not a primary target. |

| CDK2/CycA | Protein Kinase | >10,000 | A negative result from a representative kinase assay would deprioritize this class. |

Phase III: Cellular and In Vivo Target Validation

Positive results from in vitro assays must be confirmed in a more complex biological setting.

-

Cellular Target Engagement: Confirm that the compound interacts with its intended target in intact cells. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can measure target engagement directly.

-

Downstream Pathway Analysis: If the compound inhibits a target like COX-2, verify that it reduces prostaglandin production in stimulated cells. If it inhibits a kinase, confirm that the phosphorylation of a known substrate is reduced via Western Blot.

-

Relevant Animal Models: If the compound shows potent anti-inflammatory activity in vitro, its efficacy can be tested in an in vivo model, such as the carrageenan-induced paw edema model in rodents.

Conclusion: Synthesizing a Mechanistic Narrative

The systematic deconvolution of a compound's mechanism of action is a complex but essential process in chemical biology and drug development. For this compound, a molecule with no established biological role, the journey begins with informed hypotheses derived from its chemical structure. The multi-phased experimental framework outlined in this guide—progressing from broad, unbiased screening to specific biochemical and cellular validation—provides a robust and logical pathway to identify its primary biological targets. The successful execution of this strategy will not only define the MOA of this specific compound but may also uncover novel therapeutic or agrochemical leads, contributing valuable knowledge to the scientific community.

References

-

Wikipedia. Phenotypic screening. [Link]

-

Terstiege, I., et al. (2007). Target deconvolution strategies in drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]

-

Hershko, C., et al. (1992). Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores. Blood, 79(1), 248-53. [Link]

-

Brown, H. M. (1990). An introduction to ALS-inhibiting herbicides. Weed Technology, 4(2), 283-289. [Link]

-

UC Agriculture and Natural Resources. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. [Link]

-

Moffat, J. G., et al. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Nature Reviews Drug Discovery, 16(8), 531-546. [Link]

-

Creative Biolabs. Phenotypic Screening. [Link]

-

Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. [Link]

-

Creative Bioarray. Phenotype-Based Drug Screening. [Link]

-

Creative Biolabs. Affinity Chromatography. [Link]

-

MedChemComm. (2016). Affinity-based target identification for bioactive small molecules. [Link]

-

Lee, H., & Lee, J. W. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 53-60. [Link]

-

Ouellet, M., et al. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature protocols, 1(4), 1878-1883. [Link]

-

Pharma Focus Asia. Target Deconvolution in the Post-genomic Era. [Link]

-

Vandredy, W., et al. (2018). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. Journal of visualized experiments : JoVE, (133), 57095. [Link]

-

Oncodesign Services. Target Deconvolution. [Link]

-

Nature Protocols. An ELISA method to measure inhibition of the COX enzymes. [Link]

-

Ray, T. B. (1984). Site of action of chlorsulfuron: inhibition of valine and isoleucine biosynthesis in plants. Plant Physiology, 75(3), 827-831. [Link]

-

Satchithanandam, S., et al. (2023). Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides. Journal of Agricultural and Food Chemistry, 71(33), 12539-12550. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Parker, C. G., & Cravatt, B. F. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 624, 1-22. [Link]

-

Eurofins Discovery. In Vitro Kinase Assays. [Link]

-

Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), e50584. [Link]

-

Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]

-

Ballo, M., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 16(3), 33-41. [Link]

-

Elabscience. Human CXCR4(Chemokine C-X-C-Motif Receptor 4) ELISA Kit. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. CXCR4. [Link]

-

Eurofins Discovery. scanMAX Kinase Assay Panel. [Link]

-

Reaction Biology. Kinase Screening Assay Services. [Link]

-

Hider, R. C., et al. (2000). The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values. Transfusion science, 23(3), 201-209. [Link]

-

Luan, Y., et al. (2013). Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX. ACS medicinal chemistry letters, 4(12), 1157-1161. [Link]

-

Olivieri, N. F., et al. (1993). Oral Iron Chelation With 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in Iron Loaded Thalassemia Patients. Bone marrow transplantation, 12 Suppl 1, 9-11. [Link]

-

Hider, R. C., & Kong, X. (2013). Iron Chelators in Treatment of Iron Overload. International journal of molecular sciences, 14(7), 13541-13567. [Link]

-

ResearchGate. Inhibition of human lysyl oxidase‐like 2 (LOXL2) enzymatic activity by... [Link]

-

Florence, A., et al. (1990). Studies of an oral iron chelator: 1,2-dimethyl-3-hydroxy-pyrid-4-one. I. Iron excretion in rats: development of a new rapid microwave method for iron analysis in faeces. The International journal of biochemistry, 22(11), 1217-1224. [Link]

-

Oncotarget. Pre-clinical evaluation of small molecule LOXL2 inhibitors in breast cancer. [Link]

-

ResearchGate. LOXL2 inhibition assay, according to the Amplex Ultra Red technique. [Link]

-

PubChem. 2-(Trifluoromethyl)pyridin-4-ol. [Link]

Sources

- 1. Phenotypic screening - Wikipedia [en.wikipedia.org]

- 2. Origin and fate of iron mobilized by the 3-hydroxypyridin-4-one oral chelators: studies in hypertransfused rats by selective radioiron probes of reticuloendothelial and hepatocellular iron stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The design and properties of 3-hydroxypyridin-4-one iron chelators with high pFe(3+) values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oral iron chelation with 1,2-dimethyl-3-hydroxypyrid-4-one (L1) in iron loaded thalassemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iron Chelators in Treatment of Iron Overload - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 8. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 9. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 11. Phenotypic Screening - Creative Biolabs [creative-biolabs.com]

- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. reactionbiology.com [reactionbiology.com]

- 18. Target deconvolution strategies in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. technologynetworks.com [technologynetworks.com]

- 20. pharmafocusasia.com [pharmafocusasia.com]

- 21. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]

- 22. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 23. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 24. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. drughunter.com [drughunter.com]

- 26. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. academicjournals.org [academicjournals.org]

- 29. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 31. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Small Molecule Lysyl Oxidase-like 2 (LOXL2) Inhibitors: The Identification of an Inhibitor Selective for LOXL2 over LOX - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Discovery and Mode-of-Action Characterization of a New Class of Acetolactate Synthase-Inhibiting Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. CXCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 36. Human CXCR4 ELISA Kit (EEL070) - Invitrogen [thermofisher.com]

- 37. mybiosource.com [mybiosource.com]

- 38. file.elabscience.com [file.elabscience.com]

Unveiling the Potential of 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol: A Technical Guide for Drug Discovery

Foreword: Navigating the Uncharted Territory of a Novel Pyridinol Derivative

In the vast landscape of chemical compounds with therapeutic potential, many remain underexplored. This technical guide delves into the scientific intrigue surrounding 2-Methoxy-6-(trifluoromethyl)pyridin-4-ol , a molecule poised at the intersection of proven pharmacophores. While direct biological data for this specific entity is nascent, a comprehensive analysis of its structural components—the trifluoromethyl group and the methoxypyridinol core—provides a fertile ground for predicting its bioactivity and charting a course for future research. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a blend of established principles and forward-looking hypotheses to unlock the therapeutic promise of this unique compound.

Section 1: Deconstructing the Molecule: Physicochemical Properties and Synthetic Rationale

At the heart of our exploration lies the chemical identity of this compound. Its structure, characterized by a pyridine ring substituted with a methoxy group, a hydroxyl group, and a trifluoromethyl group, suggests a unique electronic and steric profile that can influence its interactions with biological targets.

Chemical Structure:

The trifluoromethyl (CF3) group is a well-established bioisostere for a methyl group, but with profoundly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of the pyridinolic hydroxyl group and the overall lipophilicity of the molecule, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties. Statistical analysis in medicinal chemistry has shown that while replacing a methyl group with a trifluoromethyl group doesn't guarantee improved bioactivity on average, a notable percentage of such substitutions can lead to a significant increase in potency, sometimes by an order of magnitude.[1] The CF3 group is known to favorably interact with aromatic residues like phenylalanine, methionine, leucine, and tyrosine in protein binding pockets.[1]